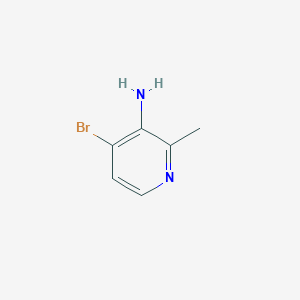

4-Bromo-2-methylpyridin-3-amine

概要

説明

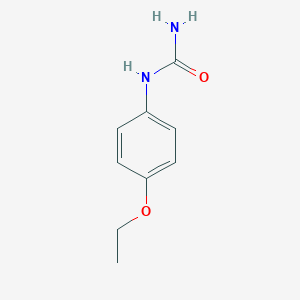

4-Bromo-2-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is used as a reagent in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 4-Bromo-2-methylpyridin-3-amine can be achieved through a Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine (1) is reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids to produce novel pyridine derivatives .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methylpyridin-3-amine can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED). These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-methylpyridin-3-amine can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates formed chemically in solution .科学的研究の応用

4-Bromo-2-methylpyridin-3-amine: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis Intermediary: 4-Bromo-2-methylpyridin-3-amine serves as a crucial raw material and intermediate in organic synthesis. It is utilized in constructing complex molecular structures due to its reactivity and ability to form various bonds with other organic molecules.

Agrochemical Research: This compound finds applications in the agrochemical field, where it is used to develop new pesticides and herbicides. Its bromine and amine groups are particularly useful for creating compounds that can interact with a wide range of biological targets.

Pharmaceutical Development: In pharmaceutical research, 4-Bromo-2-methylpyridin-3-amine is used to create novel drug candidates. Its structural properties make it a valuable scaffold for medicinal chemistry, aiding in the synthesis of molecules with potential therapeutic effects.

Dyestuff Field: The compound’s unique structure allows it to be used in the dyestuff industry, contributing to the synthesis of new dyes and pigments with specific properties for various applications.

Ligand Synthesis: It acts as a ligand in coordination chemistry, forming complexes with metals that can be used in catalysis or material science.

Suzuki Cross-Coupling Reactions: The compound is employed in Suzuki cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction that is widely used to form carbon-carbon bonds in organic chemistry.

Each application mentioned leverages the unique chemical structure of 4-Bromo-2-methylpyridin-3-amine, demonstrating its versatility and importance in scientific research across multiple fields .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known to be involved in suzuki cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their structure or function.

Biochemical Pathways

Given its use in proteomics research and involvement in Suzuki cross-coupling reactions , it may influence pathways related to protein synthesis or modification.

Result of Action

Its use in proteomics research suggests that it may have significant effects at the molecular level, potentially influencing protein structure or function.

特性

IUPAC Name |

4-bromo-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORELOTUWTIKRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560030 | |

| Record name | 4-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylpyridin-3-amine | |

CAS RN |

126325-48-2 | |

| Record name | 4-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)

![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)